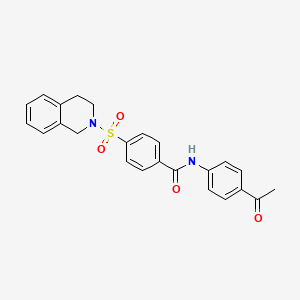

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22N2O4S and its molecular weight is 434.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N2O4S with a molecular weight of 438.54 g/mol. The compound features a sulfonamide group linked to a tetrahydroisoquinoline moiety, which is significant in its biological interactions.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Compounds similar to tetrahydroisoquinolines have been shown to inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels, potentially influencing mood and cognitive functions .

- Neuroprotective Effects : Research indicates that certain tetrahydroisoquinoline derivatives exhibit neuroprotective properties by modulating apoptotic pathways in neuronal cells. For example, lower concentrations of related compounds have been shown to protect against glutamate-induced toxicity by reducing markers of apoptosis such as caspase-3 activity .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of tetrahydroisoquinoline derivatives. These compounds can reduce lipid peroxidation in brain tissues, thereby protecting against oxidative stress-related damage .

Neuroprotective Activity

A study focused on 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) demonstrated that it could exert neuroprotective effects at low concentrations while exhibiting neurotoxic effects at higher doses. This duality underscores the importance of dosage in therapeutic applications .

Potential Therapeutic Applications

The compound's structural features suggest potential applications in treating neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. Its ability to modulate neurotransmitter systems and protect neuronal integrity positions it as a candidate for further research in neuropharmacology.

Summary of Research Findings

| Study | Findings |

|---|---|

| Kotake et al. (1995) | Identified the neurotoxic effects of related tetrahydroisoquinolines in dopaminergic neurons. |

| Shavali & Ebadi (2003) | Demonstrated that 1BnTIQ induces apoptosis via caspase activation. |

| Antkiewicz-Michaluk et al. (2001) | Showed that tetrahydroisoquinolines affect dopamine metabolism and induce oxidative stress. |

Case Studies

- Neurotoxicity Assessment : In experimental models, the administration of 1BnTIQ resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins in neuronal cells. This suggests that while some derivatives may offer protective benefits at low doses, they also pose risks at higher concentrations.

- Cognitive Impairment Models : Research has indicated that certain tetrahydroisoquinoline derivatives could be beneficial in models simulating cognitive decline associated with aging or neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Analgesic Properties

This compound has been studied for its analgesic properties, particularly in relation to opioid receptor modulation. It has shown promise as a μ-opioid receptor (MOR) agonist, which could provide pain relief with potentially reduced side effects compared to traditional opioids. Research indicates that structural modifications can enhance its potency and blood-brain barrier penetration, making it a candidate for treating moderate to severe pain without the common adverse effects associated with opioid use .

Neuroprotective Effects

Research on tetrahydroisoquinoline derivatives suggests that they may possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to interact with various neurotransmitter systems positions it as a potential therapeutic agent in managing these conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have indicated that certain tetrahydroisoquinoline derivatives exhibit significant activity against a range of pathogens, suggesting that N-(4-acetylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide could be developed into an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Research has shown that modifications to the tetrahydroisoquinoline core can lead to variations in biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Substitution on the benzamide moiety | Alters binding affinity to opioid receptors |

| Variations in sulfonyl group | Impacts solubility and bioavailability |

| Changes in acetyl group position | Influences neuroprotective effects |

This table illustrates how specific structural changes can enhance or diminish the compound's effectiveness in various applications.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Formation of Tetrahydroisoquinoline : This is typically achieved through cyclization reactions involving appropriate precursors.

- Sulfonation : The introduction of the sulfonyl group can be performed using sulfonating agents under controlled conditions.

- Acetylation : The final step involves acetylating the phenolic hydroxyl group to yield the desired compound.

Recent advancements in synthetic techniques have allowed for more efficient production methods that minimize by-products and enhance yield .

Pain Management Study

In a study evaluating the analgesic efficacy of modified tetrahydroisoquinoline compounds, this compound demonstrated significant anti-nociceptive effects in animal models when compared to traditional analgesics .

Neuroprotection Against Oxidative Stress

Another study highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggest potential applications in treating neurodegenerative disorders by mitigating oxidative damage .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S/c1-17(27)18-6-10-22(11-7-18)25-24(28)20-8-12-23(13-9-20)31(29,30)26-15-14-19-4-2-3-5-21(19)16-26/h2-13H,14-16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVOJUDDZIVNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.